An In-Depth Technical Guide to 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid: A Key Bifunctional Linker in Modern Drug Discovery
An In-Depth Technical Guide to 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid: A Key Bifunctional Linker in Modern Drug Discovery
Introduction: A Versatile Building Block for Advanced Therapeutics
In the landscape of contemporary drug discovery and development, the strategic design of molecules to modulate biological processes with high precision is paramount. Within this context, bifunctional molecules have emerged as powerful tools, and among the key architectural components of these molecules are chemical linkers. 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid (CAS No. 120289-22-7) has garnered significant attention as a versatile bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a carboxylic acid and a tert-butyl ester, provides orthogonal handles for sequential chemical modifications, making it an invaluable building block for the synthesis of complex therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is a dicarboxylic acid mono-tert-butyl ester derivative of diglycolic acid. The presence of a free carboxylic acid and a sterically hindered tert-butyl ester on the same molecule are central to its utility. The carboxylic acid provides a nucleophilic handle for amide bond formation or other coupling reactions, while the tert-butyl ester serves as a protecting group for the other carboxylic acid, which can be selectively removed under acidic conditions.[3]
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.7,-0.7!"]; O2 [label="=O", pos="0.7,-0.7!"]; C2 [label="CH₂", pos="-1.5,0!"]; O3 [label="O", pos="-2.2,0.7!"]; C3 [label="CH₂", pos="-3,0!"]; C4 [label="C", pos="-3.7,-0.7!"]; O4 [label="=O", pos="-4.4,0!"]; O5 [label="O", pos="-3.7,-1.4!"]; C5 [label="C", pos="-4.4,-2.1!"]; C6 [label="CH₃", pos="-3.7,-2.8!"]; C7 [label="CH₃", pos="-5.1,-2.8!"]; C8 [label="CH₃", pos="-5.1,-1.4!"];
H1 [label="OH", pos="1.4,-0.7!"];
// Bonds C1 -- O1; C1 -- O2; C1 -- H1; O1 -- C2; C2 -- O3; O3 -- C3; C3 -- C4; C4 -- O4; C4 -- O5; O5 -- C5; C5 -- C6; C5 -- C7; C5 -- C8;
} dot Figure 1: Chemical structure of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid.
A summary of the key physicochemical properties of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 120289-22-7 | [3][4] |
| Molecular Formula | C₈H₁₄O₅ | [3][4][5] |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥95% (typical) | [4] |
| Storage | Room temperature, sealed in dry conditions | |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid | [3] |
| InChI | InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | [3] |
| InChIKey | KFROMFPUCBQIKX-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)OC(=O)COCC(=O)O | [4][5] |
Synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic Acid
The synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid can be achieved through several synthetic routes. The most common and logical approach involves the selective mono-esterification of diglycolic anhydride or the Williamson ether synthesis.
Method 1: Mono-esterification of Diglycolic Anhydride
This method provides a straightforward approach to the target molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic anhydride (1.0 eq.) in a suitable solvent such as toluene.
-
Addition of Reagents: Add tert-butanol (1.0-1.2 eq.) to the solution, followed by a catalytic amount of a base, such as pyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within several hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices: The use of a slight excess of tert-butanol can help drive the reaction to completion. Pyridine acts as a nucleophilic catalyst, activating the anhydride towards attack by the alcohol. Toluene is a common solvent for this type of reaction due to its appropriate boiling point and ability to azeotropically remove any water present.
Method 2: Williamson Ether Synthesis
This classic method for ether formation can also be adapted for the synthesis of the target compound.
Experimental Protocol:
-
Formation of Alkoxide: Prepare the sodium salt of glycolic acid by reacting glycolic acid with a base like sodium hydroxide or sodium hydride in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Nucleophilic Substitution: To the solution of the glycolate salt, add tert-butyl bromoacetate (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and well-established reaction.[6][7][8] The use of a polar aprotic solvent like DMF or THF is ideal for SN2 reactions. The formation of the alkoxide in situ increases the nucleophilicity of the glycolic acid, enabling it to efficiently displace the bromide from tert-butyl bromoacetate.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the NMR and mass spectra for this specific compound is not readily found in the primary literature, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing this compound should perform thorough characterization to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two singlets for the two non-equivalent methylene (CH₂) groups. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two methylene carbons, and two carbonyl carbons of the ester and carboxylic acid functionalities.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, and two distinct C=O stretching vibrations for the ester and carboxylic acid carbonyls.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak or related fragments, confirming the molecular weight of the compound.
Reactivity and Chemical Handling
Key Reactions
The primary utility of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid lies in the differential reactivity of its two functional groups.
-
Carboxylic Acid Activation and Coupling: The free carboxylic acid can be activated using standard coupling reagents such as HATU, HBTU, or EDC/NHS to form an active ester, which can then readily react with primary or secondary amines to form stable amide bonds. This is the key step for attaching this linker to a protein-of-interest (POI) ligand or an E3 ligase ligand in PROTAC synthesis.[9]
-
Deprotection of the Tert-butyl Ester: The tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be selectively cleaved under acidic conditions.[3] A common method for its removal is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] This regenerates the second carboxylic acid, which can then be used for subsequent chemical modifications.
Deprotection Protocol (TFA):
-
Dissolve the tert-butyl ester-containing compound in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.[3]
Safety and Handling
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is classified as a hazardous substance.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Applications in Drug Discovery and Development
The unique bifunctional nature of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid makes it a highly valuable linker molecule in the construction of complex therapeutic agents, most notably in the field of targeted protein degradation.
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is an ideal candidate for the linker component of PROTACs. Its two carboxylic acid functionalities (one protected) allow for the sequential and controlled attachment of the warhead and the E3 ligase ligand. For example, the free carboxylic acid can be coupled to an amine-containing warhead, and after deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand. The ether linkage within the backbone of this linker can also improve the aqueous solubility of the resulting PROTAC molecule.[9]
Conclusion
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is a valuable and versatile bifunctional linker that plays a crucial role in modern drug discovery, particularly in the design and synthesis of PROTACs. Its well-defined structure, with two differentially protected carboxylic acid groups, allows for controlled and sequential chemical modifications. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid will undoubtedly continue to grow, enabling the development of the next generation of precision therapeutics.
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